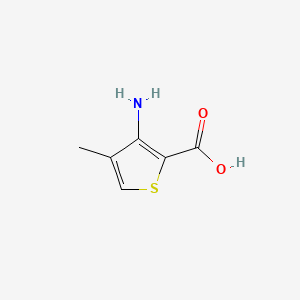

3-Amino-4-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYKVHNZQCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566629 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23968-18-5 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 3-Amino-4-methylthiophene-2-carboxylic Acid and Its Methyl Ester Derivative

Abstract

This technical guide provides a comprehensive structural analysis of 3-amino-4-methylthiophene-2-carboxylic acid and its closely related, and more extensively studied, methyl ester derivative, methyl 3-amino-4-methylthiophene-2-carboxylate. Due to a scarcity of direct experimental data on the free carboxylic acid, this document focuses on the detailed structural characterization of its methyl ester and the corresponding hydrochloride salt, for which crystallographic, spectroscopic, and synthetic data are available. This analysis serves as a valuable proxy for understanding the structural features of the parent acid, a key intermediate in pharmaceutical synthesis. The guide includes detailed experimental protocols, tabulated quantitative data from crystallographic and spectroscopic studies, and workflow diagrams to provide researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic compound.

Introduction

This compound is a substituted thiophene derivative that serves as a crucial building block in organic synthesis, most notably in the preparation of the local anesthetic, Articaine. The arrangement of the amino, methyl, and carboxylic acid functional groups on the thiophene ring imparts unique chemical properties that are leveraged in the development of pharmacologically active molecules.

A comprehensive structural understanding of this molecule is paramount for optimizing reaction conditions, predicting its chemical behavior, and designing novel derivatives. However, publicly available experimental data on the free carboxylic acid is limited. In contrast, its methyl ester, methyl 3-amino-4-methylthiophene-2-carboxylate, is well-characterized. This guide will therefore focus on the structural analysis of this ester and its hydrochloride salt, providing a robust framework for inferring the properties of the parent acid. The primary structural difference lies in the carboxyl group (-COOH) versus the methyl ester group (-COOCH₃), which will mainly influence properties such as hydrogen bonding, solubility, and the chemical shifts of adjacent protons in NMR spectroscopy.

Synthesis and Experimental Protocols

The most common route to methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of a 3-oxotetrahydrothiophene precursor with hydroxylamine hydrochloride.

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This protocol is adapted from established patent literature.[1][2]

Experimental Protocol:

-

Reaction Setup: A solution of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: The solution is brought to a boil, and hydroxylamine hydrochloride (0.69 g) is added.

-

Reflux: The reaction mixture is heated under reflux for a period of 5 hours.

-

Precipitation: After reflux, the mixture is cooled in an ice bath. Dry diethyl ether (50 ml) is added to precipitate the product. The resulting sticky precipitate may be filtered with the aid of a filter agent like kieselguhr.

-

Workup: The filter cake is slurried with water, and the filter agent is removed by filtration. The aqueous filtrate is then basified with an ammonia solution.

-

Extraction and Isolation: The basified solution is extracted twice with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, methyl 3-amino-4-methylthiophene-2-carboxylate.

A similar patented method with slight variations in reagents and workup reports a yield of 96.5%.[3]

Figure 1: Synthesis workflow for methyl 3-amino-4-methylthiophene-2-carboxylate.

Crystallographic Analysis

The definitive molecular geometry is provided by a single-crystal X-ray diffraction study of the hydrochloride salt, 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4] This analysis reveals precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Data

The compound crystallizes in the monoclinic system with the P2₁/c space group. The crystallographic data provides the foundational parameters for the molecule's three-dimensional structure.

| Parameter | Value |

| Chemical Formula | C₇H₁₀NO₂S⁺ · Cl⁻ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0950 (10) |

| b (Å) | 25.111 (4) |

| c (Å) | 7.2780 (11) |

| β (°) | 106.840 (12) |

| Volume (ų) | 1064.3 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor | 0.040 |

Table 1: Summary of crystallographic data for 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4]

Key Molecular Geometry

The analysis reveals a planar thiophene ring. An interesting feature is a weak intramolecular hydrogen bond between the aminium group (N-H) and the carbonyl oxygen (O=C), forming a six-membered pseudo-ring.

| Bond | Length (Å) | Angle | Angle (°) |

| S1—C2 | 1.718 (2) | C5—S1—C2 | 92.03 (9) |

| S1—C5 | 1.719 (2) | C3—C2—S1 | 111.99 (12) |

| C2—C3 | 1.385 (2) | C4—C3—C2 | 113.68 (14) |

| C3—C4 | 1.418 (2) | C5—C4—C3 | 111.45 (14) |

| C4—C5 | 1.362 (2) | C4—C5—S1 | 110.84 (13) |

| C3—N10 | 1.442 (2) | N10—C3—C2 | 122.99 (14) |

| C2—C6 | 1.464 (2) | O7—C6—O8 | 123.67 (15) |

| C6=O7 | 1.203 (2) | O7—C6—C2 | 122.99 (15) |

| C6—O8 | 1.321 (2) | O8—C6—C2 | 113.33 (14) |

Table 2: Selected bond lengths and angles for the cation of 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4]

Intermolecular Interactions

The crystal packing is stabilized by an extensive network of hydrogen bonds involving the aminium group, the chloride ion, and the water molecule of crystallization. Cations are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. These dimers are further connected into columns by N—H···O and N—H···Cl interactions.

Figure 2: Key hydrogen bonding interactions in the crystal structure.

Spectroscopic Analysis

Spectroscopic techniques provide critical information about the functional groups and connectivity of the molecule. The data presented here corresponds to the neutral methyl ester.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the amino group, the ester carbonyl, and the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3375 | Strong | N-H asymmetric & symmetric stretching |

| 2955 | Medium | C-H stretching (methyl groups) |

| 1665 | Strong | C=O stretching (ester carbonyl) |

| 1620 | Strong | N-H bending (scissoring) |

| 1530 | Strong | Aromatic C=C stretching (thiophene) |

| 1260 | Strong | C-O stretching (ester) |

Table 3: Principal IR absorption bands for methyl 3-amino-4-methylthiophene-2-carboxylate. Data sourced from NIST.[5][6]

For the free carboxylic acid, one would expect a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a slight shift of the C=O stretch to a higher wavenumber (around 1700-1725 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The GC-MS data for the methyl ester shows a clear molecular ion peak.[7]

| m/z | Proposed Fragment Ion | Structure / Formula |

| 171 | Molecular Ion [M]⁺ | [C₇H₉NO₂S]⁺ |

| 140 | Loss of methoxy radical [M - ·OCH₃]⁺ | [C₆H₆NOS]⁺ |

| 139 | Loss of methanol [M - CH₃OH]⁺ | [C₆H₅NOS]⁺ |

Table 4: Major fragmentation peaks in the mass spectrum of methyl 3-amino-4-methylthiophene-2-carboxylate.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not available in the cited literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from similar thiophene derivatives.

Predicted ¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.5 - 7.0 | Singlet | 1H | Thiophene C5-H |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.8 | Singlet | 3H | Ester -OCH₃ |

| ~ 2.2 | Singlet | 3H | Thiophene -CH₃ |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 165 | Ester C=O |

| ~ 150 | Thiophene C3-NH₂ |

| ~ 135 | Thiophene C4-CH₃ |

| ~ 120 | Thiophene C5-H |

| ~ 110 | Thiophene C2-COOR |

| ~ 51 | Ester -OCH₃ |

| ~ 15 | Thiophene -CH₃ |

Table 5: Predicted ¹H and ¹³C NMR chemical shifts for methyl 3-amino-4-methylthiophene-2-carboxylate in a non-polar solvent like CDCl₃.

Conclusion

This guide has provided a detailed structural analysis of methyl 3-amino-4-methylthiophene-2-carboxylate as a surrogate for its parent carboxylic acid. The synthesis is efficiently achieved via a one-pot reaction from a tetrahydrothiophene precursor. Crystallographic data on the hydrochloride salt confirms the planarity of the thiophene ring and reveals a complex hydrogen-bonding network that governs its solid-state structure. Spectroscopic analyses (IR, MS, and predicted NMR) are consistent with the assigned structure, providing clear signatures for the key functional groups.

The quantitative data and experimental protocols presented herein offer a solid foundation for researchers working with this compound. While this analysis provides significant insight, direct experimental characterization of this compound itself would be a valuable contribution to the field, allowing for a direct comparison and a more complete understanding of its chemical and physical properties.

References

- 1. prepchem.com [prepchem.com]

- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-methylthiophene-2-carboxylic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Amino-4-methylthiophene-2-carboxylic acid and its more stable and commercially available derivative, Methyl 3-amino-4-methylthiophene-2-carboxylate. Due to the apparent instability of the free carboxylic acid, which often serves as a transient intermediate, this document will focus on the well-characterized methyl ester while also providing context for the acid's role.

Core Compound Structures

The core structures discussed in this guide are this compound and its methyl ester.

-

This compound: A thiophene derivative with amino and carboxylic acid functional groups.

-

Methyl 3-amino-4-methylthiophene-2-carboxylate: The methyl ester of the aforementioned acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2]

Physicochemical Properties

Quantitative data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1) is summarized below.[2][3]

| Property | Value | Source |

| Molecular Formula | C7H9NO2S | [4] |

| Molecular Weight | 171.22 g/mol | [3][5] |

| Melting Point | 85-88 °C | [3][6] |

| Boiling Point (Predicted) | 318.6 ± 37.0 °C at 760 mmHg | [6][7] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.71 ± 0.10 | [6] |

| Water Solubility | 1 g/L at 35 °C | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Appearance | White to light yellow crystal powder | [6][7] |

Spectral Data

Comprehensive spectral data is available for Methyl 3-amino-4-methylthiophene-2-carboxylate.

-

Nuclear Magnetic Resonance (NMR): 1D NMR spectra are available through resources such as the NMRShiftDB.[5]

-

Mass Spectrometry (MS): GC-MS data is available from the NIST Mass Spectrometry Data Center.[5][8]

-

Infrared Spectroscopy (IR): ATR-IR spectra have been recorded and are accessible.[5]

Experimental Protocols

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

A common synthetic route involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.[9]

-

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Acetonitrile

-

Dry ether

-

Ammonia solution

-

Sodium sulphate

-

Kieselguhr (diatomaceous earth)

-

-

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.[9]

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.[9]

-

Cool the reaction mixture in an ice bath and add dry ether (50 ml), resulting in the formation of a sticky precipitate.[9]

-

Filter the precipitate using kieselguhr.[9]

-

Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia solution.[9]

-

Extract the aqueous solution with ether (2x).[9]

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the product.[9]

-

This process typically yields around 1.1 g (64%) of Methyl 3-amino-4-methylthiophene-2-carboxylate with a melting point of 82-83 °C.[9]

-

Hydrolysis to this compound

The hydrolysis of the methyl ester to the carboxylic acid is documented as a step in a multi-step synthesis, where the acid is not isolated but rather decarboxylated in situ.

-

Materials:

-

Methyl 3-amino-4-methylthiophene-2-carboxylate

-

45% Potassium hydroxide (KOH) solution

-

Water

-

-

Procedure:

-

Charge a reaction flask with Methyl 3-amino-4-methylthiophene-2-carboxylate (400 g, 2.34 mol), water (800 g), and 45% KOH solution (400 g, 3.28 mol).[10]

-

Warm the suspension from 30 °C to 80 °C under a nitrogen atmosphere.[10]

-

Hold the temperature at 80 °C for 30 minutes to achieve hydrolysis to the potassium salt of the carboxylic acid.[10]

-

The resulting solution containing the carboxylate can then be used for subsequent reactions, such as acid-mediated decarboxylation.[10]

-

Role in Synthesis and Drug Development

This compound and its methyl ester are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.

-

Articaine Synthesis: The methyl ester is a key starting material in the synthesis of the local anesthetic, Articaine.[2][6]

-

PTP1B Inhibitors: It is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids, which are selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B (PTP1B).[6][7]

-

N-acylhydrazone Derivatives: The methyl ester can be converted to 3-amino-4-methylthiophene-2-carbohydrazide, a key intermediate for synthesizing N-acylhydrazone derivatives with potential antinociceptive (pain-relieving) properties.[11]

-

Antibacterial and Antifungal Agents: Derivatives of this thiophene core have shown promising antibacterial and antifungal activities.[11]

Visualizations

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the synthetic pathway from the starting material to Methyl 3-amino-4-methylthiophene-2-carboxylate and its subsequent conversion to a key intermediate for further derivatization.

Caption: Synthetic pathway of Methyl 3-amino-4-methylthiophene-2-carboxylate and its derivatization.

Role as a Key Pharmaceutical Intermediate

This diagram shows the central role of the thiophene core in the synthesis of different classes of bioactive compounds.

Caption: The this compound core as a versatile pharmaceutical intermediate.

References

- 1. chemixl.com [chemixl.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 7. additivesfeed.com [additivesfeed.com]

- 8. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

3-Amino-4-methylthiophene-2-carboxylic acid CAS number 85006-31-1

An In-depth Technical Guide to 3-Amino-4-methylthiophene-2-carboxylic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its associated methyl ester, commonly identified by CAS number 85006-31-1. While the CAS number predominantly refers to the methyl ester, this guide will cover both entities, focusing on their chemical properties, synthesis, safety, and applications, particularly in the context of pharmaceutical development.

Introduction and Core Concepts

This compound and its methyl ester are key heterocyclic building blocks in organic synthesis.[1] The thiophene ring system is a significant scaffold in medicinal chemistry, known for imparting desirable pharmacological properties.[1] The primary importance of this compound lies in its role as a crucial intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[2] This guide will delineate the synthesis pathways, physicochemical characteristics, and handling protocols for these compounds.

Physicochemical Data

The vast majority of available data pertains to Methyl 3-amino-4-methylthiophene-2-carboxylate. The properties of the parent carboxylic acid are less documented, likely due to its common use as a transient intermediate.

Methyl 3-amino-4-methylthiophene-2-carboxylate

This compound, identified by CAS number 85006-31-1, is the primary subject of most commercial and research literature.

Table 1: Identifiers for Methyl 3-amino-4-methylthiophene-2-carboxylate

| Identifier | Value |

| CAS Number | 85006-31-1 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate[3] |

| Synonyms | This compound Methyl Ester, 3-Aminoarticaine, Articaine Impurity I[3] |

| InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N |

| SMILES | COC(=O)c1scc(C)c1N |

| EC Number | 285-060-8 |

Table 2: Physicochemical Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate

| Property | Value |

| Appearance | White to light yellow or orange-green crystalline powder[4] |

| Melting Point | 85-88 °C |

| Boiling Point | 318.6 °C (Predicted)[4] |

| Density | 1.264 g/cm³ (Predicted)[4] |

| Purity | >97% (GC) |

This compound

Direct experimental data for the isolated carboxylic acid is scarce. The following properties are calculated based on its chemical structure.

Table 3: Identifiers and Calculated Properties for this compound

| Identifier | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the formation of its methyl ester, followed by hydrolysis. The most common route to the ester is a variation of the Gewald reaction.

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a multi-component condensation that forms a polysubstituted 2-aminothiophene.[5][6]

Diagram 1: Gewald Reaction Pathway

Caption: General schematic of the Gewald multi-component reaction.

A specific protocol for the synthesis of the title methyl ester is detailed below.

Experimental Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [7]

-

Reactants:

-

2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mol)

-

Hydroxylamine hydrochloride (48.6 g, 0.7 mol)

-

Anhydrous ferric chloride (2.43 g, 0.015 mol)

-

Cyanuric chloride (2.77 g, 0.015 mol)

-

N,N-dimethylformamide (DMF) (435 ml)

-

25% Ammonia water (600 ml)

-

-

Procedure:

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in DMF in a suitable reaction vessel.

-

Add anhydrous ferric chloride, cyanuric chloride, and hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to 70-90°C and maintain for 4 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

-

Filter the precipitate.

-

Wash the filter cake with 500 ml of water and dry to obtain the product.

-

-

Expected Yield: 82.5 g (96.5%)[7]

Synthesis of this compound

The carboxylic acid is prepared by the hydrolysis of the corresponding methyl ester.

Experimental Protocol 2: Hydrolysis of Methyl 3-amino-4-methylthiophene-2-carboxylate [8]

-

Reactants:

-

Methyl 3-amino-4-methylthiophene-2-carboxylate (400 g, 2.34 mol)

-

45% Potassium hydroxide (KOH) solution (400 g, 3.28 mol)

-

Water (800 g)

-

-

Procedure:

-

Charge a reaction flask with methyl 3-amino-4-methylthiophene-2-carboxylate, water, and the 45% KOH solution at room temperature under a nitrogen atmosphere.

-

Warm the suspension from 30°C to 80°C.

-

Maintain the temperature at 80°C for 30 minutes, during which the solid should dissolve, forming the potassium salt of the carboxylic acid in solution.

-

Cool the resulting yellow solution to 20°C.

-

-

Note: The patent describes the direct use of this solution for a subsequent decarboxylation step.[8] For isolation of the carboxylic acid, acidification of this solution with an acid (e.g., HCl) to an appropriate pH would be required to precipitate the free carboxylic acid, followed by filtration and drying.

Applications in Drug Development

The primary application of this thiophene scaffold is in the synthesis of the local anesthetic Articaine.

Diagram 2: Synthesis Pathway of Articaine

Caption: The role of the title ester as a key intermediate for Articaine.

The synthesis involves the amidation of the 3-amino group of the methyl ester with 2-chloropropionyl chloride, followed by amination with n-propylamine to yield the final Articaine molecule.[9] The methyl ester itself is a versatile reactant and has been used in the preparation of other biologically active molecules, including inhibitors of protein-tyrosine phosphatase 1B.[4]

Safety and Toxicology

Safety data is available for Methyl 3-amino-4-methylthiophene-2-carboxylate. No specific data exists for the carboxylic acid, but similar precautions should be taken.

Table 4: GHS Hazard Information for Methyl 3-amino-4-methylthiophene-2-carboxylate

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[10]

-

Personal Protection:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust formation is likely.

-

-

Storage: Keep in a dark, dry place. Store at room temperature in a tightly sealed container.[4]

-

Incompatible Materials: Strong oxidizing agents.[10]

Conclusion

This compound, primarily handled and documented as its methyl ester (CAS 85006-31-1), is a pivotal intermediate in modern medicinal chemistry. Its synthesis via the Gewald reaction is efficient, and its primary utility is demonstrated in the production of the anesthetic Articaine. While the free carboxylic acid is less characterized, its synthesis via hydrolysis is established, positioning it as a reactive intermediate for further molecular elaboration. Researchers and drug development professionals should adhere to the outlined safety protocols when handling these compounds.

References

- 1. chemixl.com [chemixl.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 9. CN102060840B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

The Aminothiophene Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. Its discovery dates back over a century, with the subsequent development of various synthetic methodologies enabling access to a wide array of functionalized derivatives. This technical guide provides an in-depth exploration of the history of aminothiophene discovery and a comprehensive overview of the key synthetic strategies, complete with experimental protocols and quantitative data.

The Dawn of Aminothiophenes: The Benary Synthesis

The first documented synthesis of an aminothiophene derivative is attributed to Erich Benary in 1910. His work, published in Berichte der deutschen chemischen Gesellschaft, described the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. This multi-step process, while historically significant, had a limited substrate scope and has been largely superseded by more efficient methods.

The Gewald Reaction: A Paradigm Shift in Aminothiophene Synthesis

A major breakthrough in aminothiophene synthesis came in 1966 with the report by Karl Gewald of a one-pot, three-component reaction. This versatile and highly efficient method, now famously known as the Gewald reaction, involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a basic catalyst. The general scheme for the Gewald reaction is depicted below.

Figure 1. General scheme of the Gewald aminothiophene synthesis.

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.

Variations and Scope of the Gewald Reaction

The Gewald reaction is highly modular, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes by varying the three core components. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to improve yields for different substrates.

| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 92 |

| Acetone | Ethyl cyanoacetate | Triethylamine | Methanol | 60 | 78 |

| 4-Methylcyclohexanone | Benzoylacetonitrile | Piperidine | DMF | 80 | 85 |

| Propiophenone | Malononitrile | Morpholine | Ethanol | 70 | 88 |

| Butyraldehyde | Cyanoacetamide | Triethylamine | Isopropanol | 65 | 75 |

Table 1. Representative examples of the Gewald reaction with various substrates and conditions.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

-

Cyclohexanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Add morpholine to the mixture and stir at room temperature.

-

Heat the reaction mixture to 50°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Other Notable Syntheses of Aminothiophenes

While the Gewald reaction remains the most prominent method, other named reactions have also contributed to the synthesis of aminothiophenes.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis, developed in the 1950s, can be adapted to produce 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester. This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.

Gompper-Klinger and Hartke-Gewald Reactions

The Gompper-Klinger and Hartke-Gewald reactions represent further variations and extensions of the foundational synthetic strategies, allowing for the preparation of aminothiophenes with specific substitution patterns that may be less accessible through the classical Gewald approach.

Role of Aminothiophenes in Signaling Pathways: GLP-1 Receptor Modulation

Aminothiophene derivatives have emerged as significant players in drug discovery, notably as modulators of G-protein coupled receptors (GPCRs). One such example is their role as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][2]

Figure 2. Signaling pathway of GLP-1 receptor activation and the role of aminothiophene derivatives as positive allosteric modulators.

As depicted in the signaling pathway, GLP-1 binds to its receptor, activating adenylate cyclase and leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), ultimately resulting in enhanced insulin secretion. Aminothiophene-based PAMs bind to an allosteric site on the GLP-1R, potentiating the effect of the endogenous ligand GLP-1 and leading to a more robust downstream signal and increased insulin release.[1][2]

Conclusion

The journey of aminothiophenes from their initial discovery to their current prominence in various scientific fields is a testament to the power of synthetic organic chemistry. The development of robust and versatile synthetic methods, particularly the Gewald reaction, has been instrumental in unlocking the vast potential of this heterocyclic scaffold. As our understanding of their biological activities deepens, the demand for novel and efficient synthetic strategies will undoubtedly continue to grow, paving the way for the discovery of new therapeutics and advanced materials.

References

An In-depth Technical Guide to Methyl 3-Amino-4-methylthiophene-2-carboxylate

: Synthesis, Properties, and Applications in Drug Development

Introduction

This technical guide provides a comprehensive overview of Methyl 3-amino-4-methylthiophene-2-carboxylate, a heterocyclic compound with the molecular formula C7H9NO2S. While the initial focus of this guide was its corresponding carboxylic acid, a thorough review of the scientific literature reveals a significant lack of available data for the free acid form. In contrast, the methyl ester is a well-documented and crucial intermediate in the synthesis of pharmaceuticals, most notably the local anesthetic Articaine.[1] Therefore, this guide will focus on the synthesis, properties, and applications of Methyl 3-amino-4-methylthiophene-2-carboxylate, providing researchers, scientists, and drug development professionals with a detailed resource. The biological relevance of this compound is primarily understood through its role as a precursor to Articaine, and as such, its utility in medicinal chemistry is of significant interest.[1][2]

Chemical and Physical Properties

Methyl 3-amino-4-methylthiophene-2-carboxylate is a white to light yellow crystalline powder.[3][4] Its core structure consists of a thiophene ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and a methyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of Methyl 3-Amino-4-methylthiophene-2-carboxylate

| Property | Value | Reference |

| Molecular Formula | C7H9NO2S | [3] |

| Molecular Weight | 171.22 g/mol | [3][5] |

| Appearance | White to light yellow crystal powder | [3][4] |

| Melting Point | 85-88 °C | [3][6][7] |

| Boiling Point | 318.6 ± 37.0 °C (Predicted) | [3][6] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Solubility | 1 g/L in water at 35°C, Soluble in Chloroform | [6] |

| Flash Point | >100 °C | [4][6] |

| CAS Number | 85006-31-1 | [3] |

Synthesis and Experimental Protocols

The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate has been reported through various methods. A common and effective laboratory-scale synthesis involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol is adapted from established synthetic procedures.

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Acetonitrile

-

Dry ether

-

Kieselguhr

-

Ammonia solution

-

Sodium sulphate

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

-

Bring the resulting solution to a boil.

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

-

Reflux the mixture for 5 hours.

-

After reflux, cool the reaction mixture in an ice bath.

-

Add dry ether (50 ml) to precipitate the product. A sticky precipitate will form.

-

Filter the precipitate with the aid of kieselguhr.

-

Slurry the kieselguhr with water and filter.

-

Basify the filtrate with ammonia solution.

-

Extract the aqueous layer with ether (2x).

-

Combine the organic extracts and dry over sodium sulphate.

-

Filter and evaporate the solvent to yield the final product, Methyl 3-amino-4-methylthiophene-2-carboxylate.

Expected Yield: Approximately 1.1 g (64%).

Figure 1: Synthesis Workflow

Caption: Synthetic workflow for Methyl 3-Amino-4-methylthiophene-2-carboxylate.

Applications in Drug Development

The primary application of Methyl 3-amino-4-methylthiophene-2-carboxylate is as a key intermediate in the synthesis of the dental local anesthetic, Articaine.[1] Articaine is unique among local anesthetics due to the presence of a thiophene ring in its structure, which is derived from this precursor.[1] The amino and ester functionalities of Methyl 3-amino-4-methylthiophene-2-carboxylate allow for further chemical modifications to build the final Articaine molecule.

While direct biological activity and specific signaling pathway involvement of Methyl 3-amino-4-methylthiophene-2-carboxylate are not extensively documented, the biological activities of other thiophene derivatives suggest potential for broader pharmacological applications. For instance, derivatives of 3-aminothiophene-2-carboxylic acid have been investigated as FTO inhibitors with antileukemia activities.[8] Additionally, a related compound, 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride, has shown antioxidant and antibacterial properties.

Figure 2: Role in Articaine Synthesis

Caption: The role of the title compound as a precursor to Articaine.

Safety and Handling

Methyl 3-amino-4-methylthiophene-2-carboxylate is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] It should be stored in a dry, dark place at room temperature.[3]

Table 2: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable and well-characterized synthetic intermediate with a critical role in the pharmaceutical industry, particularly in the production of the local anesthetic Articaine. While information on the free carboxylic acid is limited, the methyl ester's properties, synthesis, and applications are well-documented. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery, building upon the known bioactivity of other substituted thiophenes. This guide provides a solid foundation for researchers and professionals working with this important chemical building block.

References

- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 2. chemixl.com [chemixl.com]

- 3. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate CAS 85006-31-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 8. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1 [sigmaaldrich.com]

The Pivotal Role of 3-Amino-4-methylthiophene-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. Among the vast array of thiophene derivatives, 3-Amino-4-methylthiophene-2-carboxylic acid and its analogs represent a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, medicinal chemistry applications, and biological significance of this core scaffold, with a focus on its role in the development of anticancer, anti-inflammatory, and neuroprotective agents.

Synthesis of the Core Scaffold

The foundational structure, methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a crucial starting material for the synthesis of a multitude of derivatives. Several synthetic routes have been established, with the following protocols being commonly employed.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Method 1: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Reactants: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, hydroxylamine hydrochloride, acetonitrile, ether, ammonia.

-

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.[1]

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.[1]

-

Cool the reaction mixture in an ice bath and add dry ether (50 ml) to precipitate a sticky solid.[1]

-

Filter the precipitate with the aid of kieselguhr.[1]

-

Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia.[1]

-

Extract the aqueous solution with ether (2x).[1]

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the title compound.[1]

-

-

Yield: 1.1 g (64%)[1]

-

Melting Point: 82°-83°C[1]

Method 2: High-Yield Synthesis

-

Reactants: 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, N,N-dimethylformamide, anhydrous ferric chloride, cyanuric chloride, hydroxylamine hydrochloride, ammonia water.

-

Procedure:

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mole) in N,N-dimethylformamide (435 ml).

-

Add anhydrous ferric chloride (2.43 g, 0.015 mole) and cyanuric chloride (2.77 g, 0.015 mol).

-

Add hydroxylamine hydrochloride (48.6 g, 0.7 mol) and maintain the reaction temperature at 70-90°C for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

Add 25% ammonia water (600 ml) to the residue and stir for 30 minutes.

-

Filter the resulting solid, wash with water (500 ml), and dry to obtain the product.

-

-

Yield: 82.5 g (96.5%)[2]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiophene Carboxamide 2b | Hep3B | 5.46 | - | - |

| Thiophene Carboxamide 2d | Hep3B | 8.85 | - | - |

| Thiophene Carboxamide 2e | Hep3B | 12.58 | - | - |

| Aminothiophene SB-44 | Prostate/Cervical Adenocarcinoma | < 35 | - | - |

| Aminothiophene SB-83 | Prostate/Cervical Adenocarcinoma | < 35 | - | - |

| Aminothiophene SB-200 | Prostate/Cervical Adenocarcinoma | < 35 | - | - |

Table 1: In vitro anticancer activity of this compound derivatives.

Mechanism of Action

While the precise mechanisms of action are still under investigation for many derivatives, some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest. For instance, certain aminothiophene derivatives have been shown to induce a significant increase in the percentage of cells in the sub-G1 phase and promote apoptosis, as indicated by an increase in cleaved Poly (ADP-ribose) polymerase (PARP).[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

-

Cell Lines: B16-F1, Colo205, HepG2, Hep3B, CaCo-2, HeLa, MCF7, and a normal cell line (Hek293t).[4]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 300 µM) for a specified period (e.g., 48 hours).[4]

-

Add MTS reagent to each well and incubate for a period that allows for the development of color.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

-

Anti-inflammatory Activity

The this compound scaffold has also been explored for the development of novel anti-inflammatory agents. Derivatives have shown the ability to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Assay | Result | Reference Compound | Result |

| THBT 2a | NO Inhibition | 78.04 ± 2.86% | Sulforaphane (10 µM) | 91.57% |

| THBT 3a | NO Inhibition | 87.07 ± 1.22% | Sulforaphane (10 µM) | 91.57% |

| THBT 3b | NO Inhibition | 80.39 ± 5.89% | Sulforaphane (10 µM) | 91.57% |

| Acylhydrazone 5a | Carrageenan-induced peritonitis (ID50) | 7.2 ± 1.8 µmol/Kg | Indomethacin | Similar potency |

| Acylhydrazone 5d | Carrageenan-induced peritonitis (ID50) | 5.2 ± 2.0 µmol/Kg | Indomethacin | Similar potency |

Table 2: In vitro and in vivo anti-inflammatory activity of this compound derivatives.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some thiophene derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Certain thiophene derivatives can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.[5][6] This, in turn, leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., PGE2, COX-2, NF-κB).[5][7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.[7]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.[7]

-

Neuroprotective Potential

While the neuroprotective effects of thiophene derivatives, in general, are recognized, specific research on derivatives of this compound is still an emerging area. Thiazolidine-4-carboxylic acid derivatives, which share some structural similarities, have been shown to reduce oxidative stress and neuroinflammation, suggesting a potential avenue for exploration.[8][9] The known ability of carboxylic acid derivatives to act as free radical scavengers further supports the potential neuroprotective role of this scaffold.[10] Further investigation is warranted to fully elucidate the neuroprotective mechanisms and therapeutic potential of this compound derivatives in the context of neurodegenerative diseases.

Conclusion

The this compound scaffold is a versatile and valuable core in medicinal chemistry. Its derivatives have demonstrated significant promise as anticancer and anti-inflammatory agents, with emerging potential in the area of neuroprotection. The synthetic accessibility of this scaffold, coupled with its diverse biological activities, makes it an attractive starting point for the development of novel therapeutics. Further structure-activity relationship (SAR) studies and mechanistic investigations will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for their clinical translation.

References

- 1. prepchem.com [prepchem.com]

- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. jelsciences.com [jelsciences.com]

- 9. jelsciences.com [jelsciences.com]

- 10. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted thiophenes, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

Therapeutic Applications and Mechanisms of Action

Substituted thiophenes have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in a multitude of therapeutic areas. The versatility of the thiophene ring allows for a wide range of substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

Anticancer Activity

A significant area of research has focused on the development of thiophene-containing compounds as anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3]

Several studies have reported potent cytotoxic activity of substituted thiophenes against a variety of cancer cell lines.[4][5][6][7] For instance, certain thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4, exhibiting significant antiproliferative properties against hepatocellular carcinoma cell lines.[4] Furthermore, fused thiophene derivatives have been developed as potent inhibitors of crucial signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[8][9][10][11][12]

Table 1: Anticancer Activity of Substituted Thiophenes (IC50 values)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [4] |

| Bis-Chalcone Derivatives with Thiophene Moiety | MCF7 (Breast) | 4.05 - 7.87 | [5] |

| Bis-Chalcone Derivatives with Thiophene Moiety | HCT116 (Colon) | 17.14 - 18.10 | [5] |

| Thiazole-Thiophene Scaffolds | MCF-7 (Breast) | 10.2 - 11.5 | [7] |

| Fused Thiophene Derivatives (VEGFR-2/AKT inhibitors) | HepG2 (Liver) | 3.105 | [10] |

| Fused Thiophene Derivatives (VEGFR-2/AKT inhibitors) | PC-3 (Prostate) | 2.15 | [10] |

| Tetra-substituted Thiophenes (PI3K inhibitors) | NCI-H1975 (Lung) | Subnanomolar potency | [8] |

Anti-inflammatory Activity

The thiophene nucleus is a prominent feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[13] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[13][14][15][16] Research has led to the development of thiophene derivatives with potent and selective COX-2 inhibition, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[17][18][19][20]

Furthermore, some thiophene derivatives have been shown to modulate pro-inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of inflammatory cytokines like TNF-α and IL-6.[13][21][22]

Table 2: Anti-inflammatory Activity of Substituted Thiophenes (IC50 values)

| Compound Class | Target | IC50 | Reference |

| N-(5-substituted) thiophene-2-alkylsulfonamides | 5-Lipoxygenase (5-LO) | 20 - 100 nM | [23] |

| Thiophen-2-ylmethylene-based derivatives | Anti-inflammatory activity | 1.6 µM | [21] |

| 2-Benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 µM | [17] |

| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-LOX/COX-1 | Submicromolar | [14] |

| 2,4-disubstituted-thieno[2,3-d]pyrimidines | COX-2 | 5.3 µM | [18] |

| Thiophene pyrazole hybrids | COX-2 | - | [13] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31–1.40 µM | [13] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted thiophenes have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[24][25][26][27] Their mechanisms of action are varied and can involve the disruption of microbial cell membranes and inhibition of essential enzymes.[28]

Table 3: Antimicrobial Activity of Substituted Thiophenes (MIC values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Halobenzo[b]thiophenes | Gram-positive bacteria & yeast | 16 | [24] |

| Thiophene derivatives | Gram-positive & Gram-negative bacteria, Fungi | 7.8 - 500 | [25] |

| Thiophene derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [28] |

| Thiophene derivatives | Colistin-Resistant E. coli | 8 - 32 | [28] |

| Thiophene derivatives | Various bacterial pathogens | 3.125 - 6.25 | [26] |

Other Therapeutic Applications

The therapeutic potential of substituted thiophenes extends beyond the aforementioned areas. They have been investigated as:

-

Acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.

-

Anticonvulsants for managing epilepsy.

-

Antiviral agents .

-

Cardiovascular drugs .

Key Experimental Protocols

The synthesis and biological evaluation of substituted thiophenes involve a range of established experimental procedures. This section provides detailed methodologies for some of the most common and crucial protocols.

Synthesis of Substituted Thiophenes

Several classical and modern synthetic methods are employed to construct the thiophene ring with desired substitutions.

The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

-

Materials:

-

Carbonyl compound (e.g., cyclohexanone)

-

Active methylene nitrile (e.g., malononitrile)

-

Elemental sulfur (S₈)

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.2 equivalents).

-

Add the solvent to the flask.

-

Add the base (catalytic amount, e.g., 10-20 mol%).

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

-

The Paal-Knorr synthesis provides a route to substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.

-

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Sulfurizing agent (e.g., phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent)

-

Solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the solvent.

-

Add the sulfurizing agent (e.g., 0.5 equivalents of P₄S₁₀).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any solids.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

The Fiesselmann synthesis is used to prepare 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.

-

Materials:

-

α,β-acetylenic ester (e.g., ethyl propiolate)

-

Thioglycolic acid derivative (e.g., methyl thioglycolate)

-

Base (e.g., sodium methoxide)

-

Solvent (e.g., methanol)

-

-

Procedure:

-

Dissolve the α,β-acetylenic ester in the solvent in a round-bottom flask.

-

Add the thioglycolic acid derivative to the solution.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

-

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted thiophene compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the substituted thiophene compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

This is a widely used model to evaluate the anti-inflammatory activity of compounds.[29][30][31][32][33][34]

-

Materials:

-

Rats or mice

-

Substituted thiophene compound

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer or calipers

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the substituted thiophene compound or vehicle orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

This spectrophotometric method is used to determine the AChE inhibitory activity of a compound.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Substituted thiophene compound

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plate and microplate reader

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the substituted thiophene compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

The rate of the reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.

-

These assays determine the ability of a compound to inhibit the activity of cyclooxygenase and lipoxygenase enzymes.[35][36][37][38]

-

Materials:

-

Purified COX-1, COX-2, or 5-LOX enzyme

-

Substituted thiophene compound

-

Arachidonic acid as substrate

-

Appropriate buffer and cofactors for each enzyme

-

Detection system (e.g., colorimetric, fluorometric, or ELISA-based to measure prostaglandin or leukotriene production)

-

-

Procedure (General):

-

Pre-incubate the enzyme with the substituted thiophene compound or vehicle at various concentrations.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction.

-

Quantify the amount of product formed (e.g., PGE₂ for COX, LTB₄ for LOX) using the chosen detection method.

-

Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted thiophenes exert their therapeutic effects is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of these compounds.

Signaling Pathways

Caption: PI3K/Akt signaling pathway and the inhibitory action of certain substituted thiophenes.

Caption: MAPK/ERK signaling pathway with potential inhibition by substituted thiophenes at the MEK level.

Caption: The NF-κB signaling pathway and its inhibition by certain substituted thiophenes.[39][40][41]

Experimental Workflows

Caption: General experimental workflow for the synthesis of substituted thiophenes.

Caption: Workflow for in vitro anticancer activity screening of substituted thiophenes.[42]

Conclusion

Substituted thiophenes represent a privileged scaffold in medicinal chemistry, with a proven track record and immense potential for the development of novel therapeutics. Their synthetic accessibility and the diverse range of biological activities they exhibit make them an attractive starting point for drug discovery programs targeting a wide array of diseases. This technical guide has provided a comprehensive overview of their therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that continued research into the structure-activity relationships and molecular targets of substituted thiophenes will lead to the discovery of new and improved medicines for a variety of unmet medical needs.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]

- 19. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives… [ouci.dntb.gov.ua]

- 22. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 29. inotiv.com [inotiv.com]

- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 32. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 33. phytopharmajournal.com [phytopharmajournal.com]

- 34. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. ukm.my [ukm.my]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

- 37. phytojournal.com [phytojournal.com]

- 38. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 41. selleckchem.com [selleckchem.com]

- 42. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Amino-4-methylthiophene-2-carboxylic Acid and its Methyl Ester Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-4-methylthiophene-2-carboxylic acid and its pivotal intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate. These compounds are key building blocks in the synthesis of various pharmaceuticals, most notably the local anesthetic Articaine. This document details their synthesis, chemical properties, and significant applications, supported by experimental protocols and structured data for ease of reference.

Methyl 3-Amino-4-methylthiophene-2-carboxylate: The Core Intermediate

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) is a versatile thiophene derivative widely utilized in organic synthesis.[1][2] Its structure, featuring an amino group, a methyl group, and a methyl ester on a thiophene ring, provides a unique combination of reactivity for constructing more complex molecules.[2]

Chemical and Physical Properties

This intermediate is typically a white to light yellow crystalline powder.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85006-31-1 | [3][4][5] |

| Molecular Formula | C₇H₉NO₂S | [4][5] |

| Molecular Weight | 171.22 g/mol | [4][5] |

| Melting Point | 85-88 °C | [3][5] |

| Appearance | White to light yellow crystal powder | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate | [4] |

Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate

The most common route for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. Several variations of this method exist, differing in solvents and catalysts.

Synthesis Workflow Diagram

Caption: General synthesis pathway for the target methyl ester.

Experimental Protocols for Synthesis

Below are detailed experimental protocols for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate.

Protocol 1: Synthesis in Acetonitrile

-

Reactants :

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene: 1.74 g

-

Hydroxylamine hydrochloride: 0.69 g

-

Acetonitrile: 13 ml

-

Dry ether: 50 ml

-

Ammonia solution

-

-

Procedure :

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile and bring the solution to a boil.[6]

-

Add hydroxylamine hydrochloride to the boiling solution and reflux the mixture for 5 hours.[6]

-

Cool the reaction mixture in an ice bath and add dry ether to produce a sticky precipitate.[6]

-

Filter the precipitate with the aid of kieselguhr.[6]

-

Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia.[6]

-

Extract the aqueous solution with ether (2x).[6]

-

Dry the combined ether extracts over sodium sulphate, filter, and evaporate to yield the final product.[6]

-

-

Yield : 1.1 g (64%)[6]

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF) with Catalysts

-

Reactants :

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene: 87 g (0.5 mole)

-

N,N-Dimethylformamide (DMF): 435 ml

-

Anhydrous ferric chloride (FeCl₃): 2.43 g (0.015 mole)

-

Cyanuric chloride: 2.77 g (0.015 mole)

-

Hydroxylamine hydrochloride: 48.6 g (0.7 mole)

-

25% Ammonia water: 600 ml

-

-

Procedure :

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in DMF.[7]

-

Add anhydrous ferric chloride, cyanuric chloride, and hydroxylamine hydrochloride.[7]

-

Maintain the reaction temperature at 70-90°C for 4 hours.[7]

-

Evaporate the solvent under reduced pressure.[7]

-

Add 25% ammonia water to the residue and stir for 30 minutes.[7]

-

Filter the resulting solid, wash with water, and dry to obtain the product.[7]

-

-

Yield : 82.5 g (96.5%)[7]

Applications in Drug Development and Organic Synthesis

The primary application of methyl 3-amino-4-methylthiophene-2-carboxylate is as a key intermediate in the synthesis of the dental local anesthetic, Articaine .[1][3] It is the starting material for forming the thiophene core of the Articaine molecule.[3]

Beyond Articaine, this compound is a valuable building block for a variety of other heterocyclic compounds with potential biological activity. Its amino and ester functionalities allow for a range of chemical modifications.[2]

-